molecular formula C17H13N3O2 B12006490 (E)-2-(1H-Benzoimidazol-2-yl)-3-(4-hydroxy-3-methoxy-phenyl)-acrylonitrile

(E)-2-(1H-Benzoimidazol-2-yl)-3-(4-hydroxy-3-methoxy-phenyl)-acrylonitrile

Cat. No.: B12006490
M. Wt: 291.30 g/mol
InChI Key: UWPWIJWFEGZWME-XYOKQWHBSA-N
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Description

2-(1H-BENZIMIDAZOL-2-YL)-3-(4-HYDROXY-3-METHOXYPHENYL)ACRYLONITRILE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-BENZIMIDAZOL-2-YL)-3-(4-HYDROXY-3-METHOXYPHENYL)ACRYLONITRILE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Acrylonitrile Addition: The acrylonitrile moiety can be introduced through a Michael addition reaction, where the benzimidazole derivative reacts with acrylonitrile in the presence of a base.

    Hydroxy and Methoxy Substitution: The hydroxy and methoxy groups on the phenyl ring can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Anticancer Research: Potential use in the development of anticancer agents due to its ability to interact with biological targets.

Industry

    Pharmaceuticals: Potential use in drug development for various therapeutic applications.

    Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2-(1H-BENZIMIDAZOL-2-YL)-3-(4-HYDROXY-3-METHOXYPHENYL)ACRYLONITRILE would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition of biological processes or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-BENZIMIDAZOL-2-YL)ACRYLONITRILE: Lacks the hydroxy and methoxy groups.

    3-(4-HYDROXY-3-METHOXYPHENYL)ACRYLONITRILE: Lacks the benzimidazole core.

Uniqueness

The presence of both the benzimidazole core and the hydroxy and methoxy substituted phenyl ring in 2-(1H-BENZIMIDAZOL-2-YL)-3-(4-HYDROXY-3-METHOXYPHENYL)ACRYLONITRILE makes it unique

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C17H13N3O2/c1-22-16-9-11(6-7-15(16)21)8-12(10-18)17-19-13-4-2-3-5-14(13)20-17/h2-9,21H,1H3,(H,19,20)/b12-8+

InChI Key

UWPWIJWFEGZWME-XYOKQWHBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)O

solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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